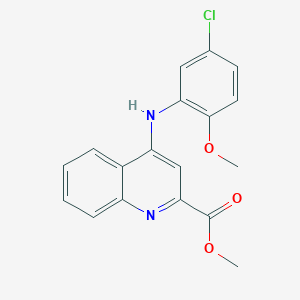

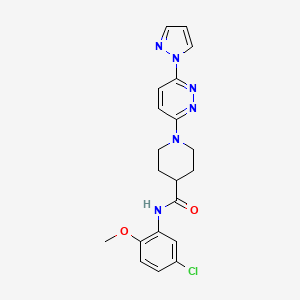

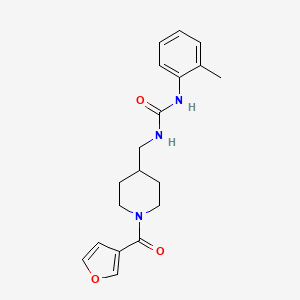

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide is a compound that likely exhibits a complex structure due to the presence of a naphthalene sulfonamide moiety. While the specific compound is not directly mentioned in the provided papers, the naphthalene sulfonamide group is a common feature in several of the studies, indicating its significance in various chemical contexts, including the development of fluorescent probes, dyes, and PET imaging agents.

Synthesis Analysis

The synthesis of naphthalene derivatives is a topic of interest in several studies. For instance, the cascade reaction of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds leads to the formation of highly functionalized naphthalenones, which can serve as intermediates for further chemical modifications . Similarly, the synthesis of naphthalene-sulfonamides labeled with carbon-11 for PET imaging demonstrates the utility of naphthalene derivatives in biomedical applications . These studies suggest that the synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide would involve multi-step reactions, possibly including the formation of intermediate sulfonamide moieties.

Molecular Structure Analysis

The molecular structure of naphthalene-based sulfonamides has been extensively studied using various spectroscopic techniques. For example, the structure of a naphthalene-based sulfonamide Schiff base was established by FTIR, NMR, mass spectra, and X-ray single crystal study . Computational studies, including DFT calculations, have been used to predict and analyze the molecular structure and properties of these compounds . These analyses are crucial for understanding the behavior and reactivity of the compound .

Chemical Reactions Analysis

Naphthalene sulfonamides participate in a variety of chemical reactions. The synthesis of azo-naphthalenesulfonamide dyes involves acylation and coupling reactions, demonstrating the reactivity of the naphthalene sulfonamide moiety . The protection of amino functions using 2-naphthalenesulfonyl groups and their subsequent cleavage by reduction is another example of the chemical reactivity of these compounds . These reactions are indicative of the potential transformations that N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene sulfonamides have been characterized through experimental and computational methods. Studies have investigated the electronic properties, such as HOMO-LUMO gaps, and non-linear optical (NLO) properties of these compounds . The electrochemical behavior has also been studied using cyclic voltammetry, providing insights into the redox properties of naphthalene sulfonamides . These properties are essential for understanding the behavior of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide in various environments and applications.

科学的研究の応用

Anticonvulsant Activity : Research led by Rajak et al. (2010) focused on the design and synthesis of novel semicarbazones based on 1,3,4-oxadiazoles, including variants of naphthalene-sulfonamide. These compounds were tested for anticonvulsant activities using various models, and their mode of action was confirmed through GABA assay. The study validated the importance of a pharmacophoric model with four binding sites for anticonvulsant activity (Rajak et al., 2010).

Structural and Computational Analysis : Sarojini et al. (2012) synthesized and characterized a related sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. This study involved detailed structural analysis using X-ray diffraction and computational methods, including density functional theory (DFT) to predict molecular geometry and vibrational frequencies (Sarojini et al., 2012).

Cancer Research : Faheem (2018) investigated the potential of 1,3,4-oxadiazole and pyrazole derivatives, including naphthalene-sulfonamide variants, for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. These compounds showed varied binding and inhibitory effects in different assays, suggesting their potential in cancer research (Faheem, 2018).

Fluorescence Sensing and Imaging : Mondal et al. (2015) explored a naphthalene-based sulfonamide for fluorescence sensing and intracellular imaging of Al3+ ions. Their research focused on the selective detection of Al3+ in an aqueous system and the probe’s application in intracellular detection in cultured cells (Mondal et al., 2015).

PET Imaging : Wang et al. (2008) synthesized carbon-11 labeled naphthalene-sulfonamides for positron emission tomography (PET) imaging of human CCR8. This research contributes to the development of new PET agents for imaging applications (Wang et al., 2008).

将来の方向性

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, materials science, and agriculture .

特性

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-10-16-14(20-17-10)9-15-21(18,19)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDKQDNOHWPWEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)

![[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3009456.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3009460.png)

![1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009461.png)

![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)